2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O3. It is a derivative of benzamide, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-N-(2-methyl-4-aminophenyl)benzamide.
Oxidation: Formation of 2-chloro-N-(2-carboxy-4-nitrophenyl)benzamide.
Scientific Research Applications
2-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Similar structure with an additional methylthio group.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a methoxy group and a sulfamoylphenyl group
Uniqueness
2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-10(17(19)20)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
InChI Key |
XWRVTZUXHGFDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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